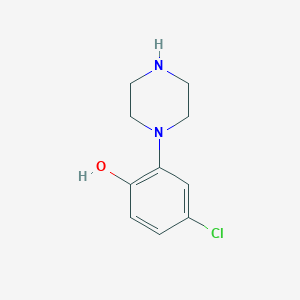
methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is an organic compound with the molecular formula C9H6F3NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a trifluoroacetyl group and a carboxylate ester group, which impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
Methyl thiophene-2-carboxylate: Lacks the trifluoroacetyl group, resulting in different reactivity and properties.
Methyl 3-amino-2-thiophenecarboxylate: Contains an amino group instead of the trifluoroacetyl group, leading to distinct chemical behavior.
Uniqueness
Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts increased electron-withdrawing properties and enhances the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
2229252-95-1 |
|---|---|
分子式 |
C8H5F3O3S |
分子量 |
238.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



